5-Fluorotryptophan
CAS No.: 154-08-5
Cat. No.: VC21540477
Molecular Formula: C11H11FN2O2
Molecular Weight: 222,22 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 154-08-5 |
---|---|
Molecular Formula | C11H11FN2O2 |
Molecular Weight | 222,22 g/mole |
IUPAC Name | 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) |
Standard InChI Key | INPQIVHQSQUEAJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)[O-])[NH3+] |
Chemical and Physical Properties
5-Fluorotryptophan shares structural similarities with tryptophan but exhibits distinct physicochemical characteristics due to the electronegative fluorine atom. Understanding these properties is essential for its application in various research contexts.
Structural Characteristics
The molecular formula of 5-Fluorotryptophan is C₁₁H₁₁FN₂O₂ with a molecular weight of 222.22 g/mol. The compound features an indole ring system with a fluorine atom at the 5-position, an alpha-amino group, and a carboxylic acid function .
Physical Properties
The physical properties of 5-Fluorotryptophan distinguish it from its unsubstituted counterpart and influence its behavior in experimental settings.
Property | Value | Notes |
---|---|---|
Appearance | Light beige powder | May appear white depending on purity |
Melting Point | 265°C (dec.) | Decomposition occurs at melting |
Boiling Point | 450.7±45.0°C | Predicted value |
Density | 1.2556 g/cm³ | Estimated value |
pKa | 2.21±0.10 | Predicted value |
Solubility | Soluble in ethanol, aqueous ethanol, acetic acid | Limited water solubility |
Storage Requirements | Keep in dark place, inert atmosphere, 2-8°C | Light sensitive |
The incorporation of fluorine causes a characteristic red shift (approximately 5 nm) in the absorption spectrum compared to native tryptophan, which is most evident at the red edge of the absorption traces . This spectroscopic difference provides a useful method for confirming the incorporation of 5-Fluorotryptophan into proteins.
Biological Activity and Mechanisms
5-Fluorotryptophan exhibits significant biological activity, often functioning as a metabolic antagonist of tryptophan in various biological systems. Its interactions with enzymatic pathways reveal important insights into amino acid metabolism and protein function.
Metabolic Antagonism
5-Fluorotryptophan acts as a potent metabolic antagonist of tryptophan, inhibiting the growth of microorganisms such as Bacillus subtilis at concentrations as low as 200 μg/ml. This inhibition can be counteracted by the addition of L-tryptophan, confirming the competitive nature of the antagonism . The strong antagonistic properties of 5-Fluorotryptophan make it particularly valuable for selecting mutant strains with altered tryptophan metabolism.
Enzymatic Interactions
The compound interacts with several enzymes involved in tryptophan metabolism. Notably, studies have shown that 5-Fluorotryptophan is a substrate for indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan catabolism .
Research Applications
The unique properties of 5-Fluorotryptophan have enabled its application across diverse areas of research, from microbial genetics to advanced imaging techniques.
Selection of L-Tryptophan Producing Mutants
One of the most established applications of 5-Fluorotryptophan is in the selection of bacterial mutants with enhanced L-tryptophan production. Research with Bacillus subtilis has demonstrated that 5-Fluorotryptophan resistant mutants often exhibit increased L-tryptophan production due to genetic alterations in the tryptophan biosynthetic pathway .
In one detailed study, researchers isolated mutants resistant to varying concentrations of 5-Fluorotryptophan (up to 7000 μg/ml). The best performing strain, designated FF-25, produced 4 g/liter of L-tryptophan, representing a two-fold increase compared to the parental strain . The table below summarizes the relationship between 5-Fluorotryptophan resistance and L-tryptophan production:
5-Fluorotryptophan Concentration (μg/ml) | Frequency of Resistant Colonies | Percentage of L-Tryptophan Producing Mutants |
---|---|---|
300 | Higher | ~10% |
>400 | Lower | ~5% |
5000 | Stable | ~5% |
These findings demonstrate that 5-Fluorotryptophan serves as an effective selective agent for isolating strains with derepressed tryptophan biosynthesis. In the most productive strains, anthranilate synthetase, a key enzyme in tryptophan biosynthesis, had increased over 280-fold, presumably due to genetic derepression .
Nuclear Magnetic Resonance and Fluorescence Studies
5-Fluorotryptophan functions as a dual probe for both nuclear magnetic resonance (NMR) and fluorescence spectroscopy, making it particularly valuable for studying protein structure and dynamics .
The presence of the fluorine atom (¹⁹F) provides a sensitive NMR handle that is highly responsive to local environments and conformations. This property is especially useful for characterizing intrinsically disordered proteins (IDPs), which typically present challenges for conventional proton NMR due to their highly flexible nature and multiple rapidly exchanging conformations .
Researchers have successfully incorporated 5-Fluorotryptophan into the IDP α-synuclein, a protein associated with Parkinson's disease, to study its local environment and conformational changes. The incorporation process involves inhibiting the Shikimate pathway for aromatic amino acid synthesis with N-phosphonomethyl-glycine (glyphosate), allowing for the selective incorporation of 5-Fluorotryptophan into proteins expressed in Escherichia coli .
PET Imaging Applications
The fluorine atom in 5-Fluorotryptophan can be replaced with the radioisotope fluorine-18 (¹⁸F) to create radiotracers for positron emission tomography (PET) imaging. Research has demonstrated that 5-[¹⁸F]Fluoro-α-methyl tryptophan (5-[¹⁸F]F-AMT) can be synthesized and used for imaging IDO expression, which is relevant in various pathological conditions including cancer .
The placement of fluorine at the 5-position is strategically important, as it prevents the compound from being metabolized by tryptophan hydroxylase, which naturally hydroxylates tryptophan at this position. This resistance to hydroxylation makes 5-[¹⁸F]F-AMT more specific to IDO metabolism, potentially enhancing its utility as an imaging agent .
Methods of Synthesis and Purification
The preparation and purification of 5-Fluorotryptophan require specialized techniques to ensure high purity and yield.
Synthetic Approaches
Several methods exist for synthesizing 5-Fluorotryptophan and its derivatives. For instance, 5-[¹⁸F]Fluoro-α-methyl tryptophan can be synthesized through approaches involving boronic ester precursors. One method uses fewer synthetic steps but requires harsher deprotection conditions, while an alternative approach involves more synthetic steps but allows for milder deprotection conditions .
Purification Techniques
5-Fluorotryptophan can be purified through recrystallization from ethanol, aqueous ethanol, or acetic acid. For more refined purification, passage through a Dowex AG1x2 (acetate form) column is effective . The L-enantiomer, which can be obtained through enzymatic enrichment, can be recrystallized from water/ethanol, resulting in a product with a melting point of 158-163°C (decomposition) and an optical rotation [α]D of -8.3° (c 2.5, N NaOH) .
Incorporation into Proteins
For studies requiring 5-Fluorotryptophan-labeled proteins, site-directed mutagenesis is often employed to introduce tryptophan codons at desired positions in the protein sequence. The modified proteins can then be expressed in bacterial systems supplemented with 5-Fluorotryptophan while inhibiting the biosynthesis of natural aromatic amino acids .
The successful incorporation of 5-Fluorotryptophan can be confirmed by UV-Vis spectroscopy, observing the characteristic red shift in the absorption spectrum compared to native tryptophan. High-quality incorporation (>90%) is indicated when the absorption spectrum of the protein sample overlays with that of 5-Fluorotryptophan in buffer alone .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume